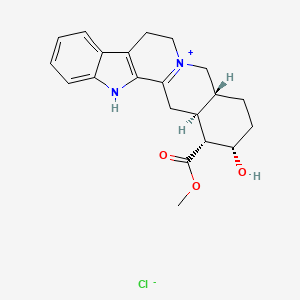
3-Dehydro Yohimbane Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dehydro Yohimbane Chloride is a derivative of the yohimbane alkaloid family, which is known for its diverse biological activities Yohimbane alkaloids are primarily found in the bark of the Pausinystalia johimbe tree and have been used traditionally for their stimulant and aphrodisiac properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydro Yohimbane Chloride typically involves the oxidation of yohimbane alkaloids. One common method is the nitric acid-induced oxidation of yohimbane alkaloids such as reserpine and rescinnamine. This reaction is carried out in various organic solvents at controlled temperatures, usually around 25°C . The oxidation process follows first-order kinetics and is influenced by the solvent’s dielectric constant, dissociation constant, and viscosity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using nitric acid or other oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as column chromatography to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-Dehydro Yohimbane Chloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction used in its synthesis, involving nitric acid or other oxidizing agents.
Reduction: Can be reduced back to its parent yohimbane alkaloid under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions, particularly at positions activated by the dehydro group.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, lead tetraacetate, mercuric acetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, acetic acid, methanol.
Major Products Formed
Oxidation: 3-Dehydroreserpine, 3-Dehydrorescinnamine.
Reduction: Reserpine, Yohimbane.
Substitution: Various substituted yohimbane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other complex alkaloids and as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of 3-Dehydro Yohimbane Chloride involves its interaction with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) and decreased sympathetic (adrenergic) activity . This action can result in various physiological effects, including vasodilation and increased blood flow. The compound’s effects on cellular processes are still under investigation, with ongoing research aimed at elucidating its full range of biological activities.
Comparación Con Compuestos Similares
3-Dehydro Yohimbane Chloride is compared with other yohimbane-type alkaloids, such as:
Reserpine: Known for its use in treating hypertension and psychotic disorders.
Yohimbine: Used as an aphrodisiac and in the treatment of erectile dysfunction.
Ajmalicine: Used for its vasodilatory properties.
Uniqueness
This compound is unique due to its specific dehydro modification, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H25ClN2O3 |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
methyl (15R,18S,19R,20S)-18-hydroxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,18-19,24H,6-11H2,1H3;1H/t12-,15-,18-,19+;/m0./s1 |
Clave InChI |
SBSXOXXZDDEBHZ-ZBMACTEASA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |
SMILES canónico |
COC(=O)C1C(CCC2C1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


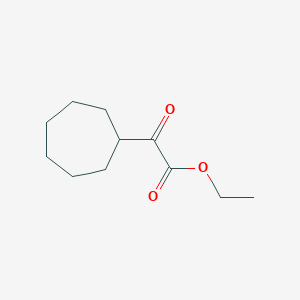
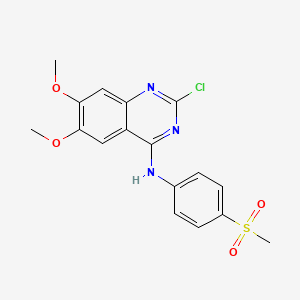
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
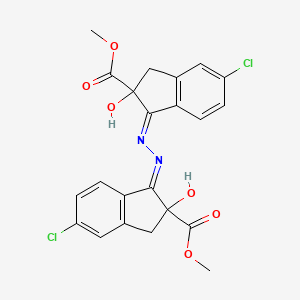
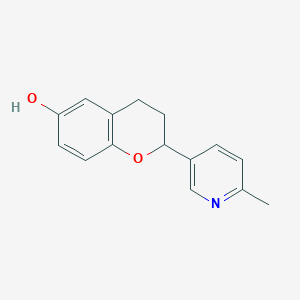
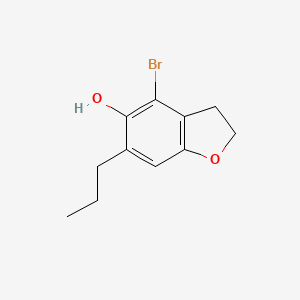
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
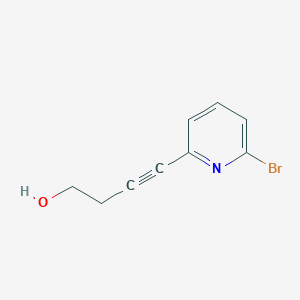
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
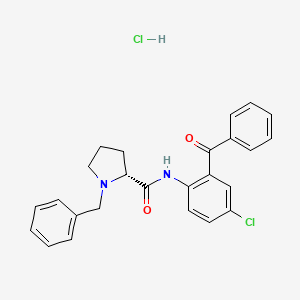


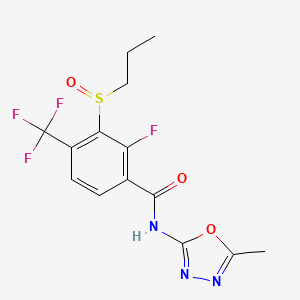
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
